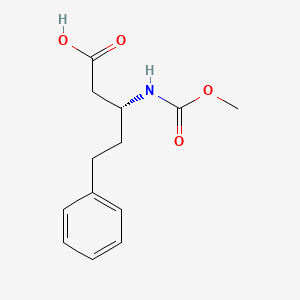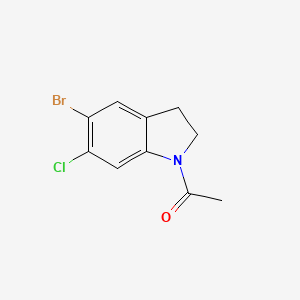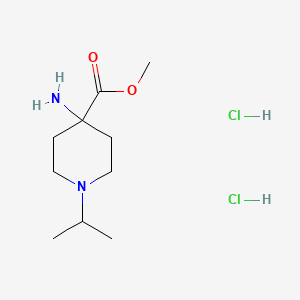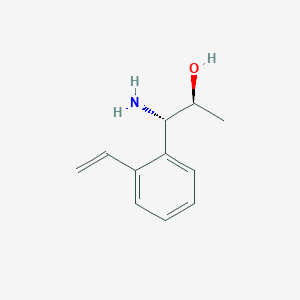
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a hydroxyl group, and an ethenyl-substituted phenyl ring. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral reducing agents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The amino and hydroxyl groups are key functional groups that participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interactions compared to its stereoisomers, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1 |
Clé InChI |
FTYJNULGKZXDNB-GZMMTYOYSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=CC=C1C=C)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1C=C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


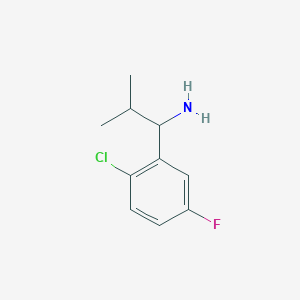
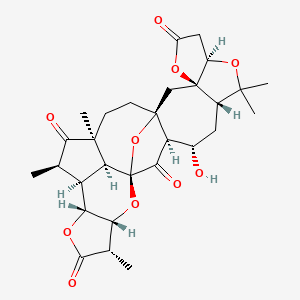
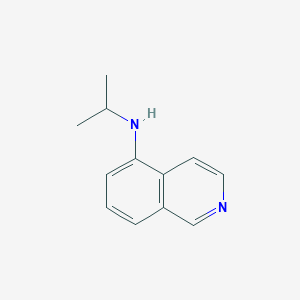
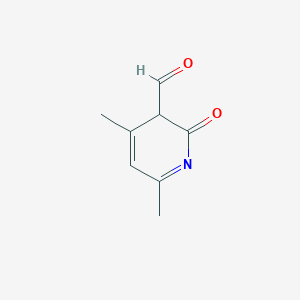
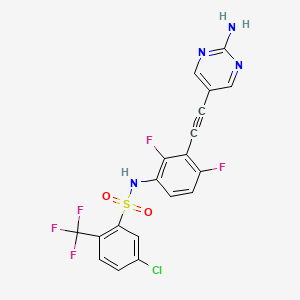
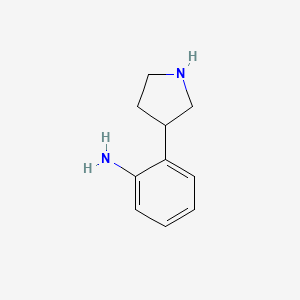
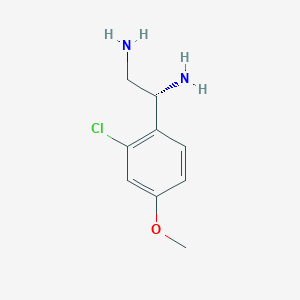
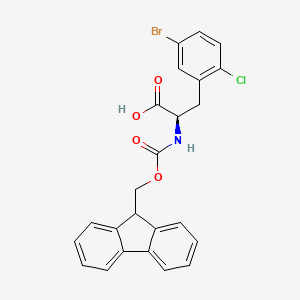
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
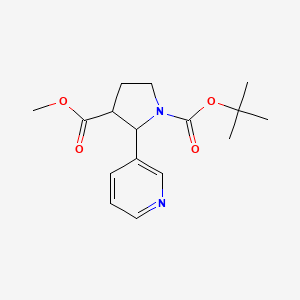
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
